molecular formula C4H5NS2 B8364769 5-Methylthioisothiazole

5-Methylthioisothiazole

Cat. No.: B8364769
M. Wt: 131.2 g/mol
InChI Key: LRYMBQYPAJKHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylthioisothiazole (C$4$H$5$NS$_2$) is a heterocyclic compound featuring a five-membered isothiazole ring with a methylthio (-SMe) substituent at the 5-position. The isothiazole core comprises one sulfur and one nitrogen atom at positions 1 and 2, respectively, distinguishing it from the thiazole family (sulfur at position 1, nitrogen at position 3). This structural arrangement confers unique electronic and reactivity profiles, making 5-methylthioisothiazole a versatile intermediate in organic synthesis. Notably, the 5-position of the isothiazole ring is highly reactive toward nucleophilic substitution, enabling the synthesis of diverse derivatives for pharmaceutical and materials research .

Properties

Molecular Formula

C4H5NS2

Molecular Weight

131.2 g/mol

IUPAC Name

5-methylsulfanyl-1,2-thiazole

InChI

InChI=1S/C4H5NS2/c1-6-4-2-3-5-7-4/h2-3H,1H3

InChI Key

LRYMBQYPAJKHSI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=NS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The following table summarizes key structural and functional differences between 5-methylthioisothiazole and its analogs:

Compound Name Core Structure Substituent Positions Key Reactivity/Biological Activity Synthetic Utility Reference
5-Methylthioisothiazole Isothiazole 5-SMe Nucleophilic substitution at 5-position Precursor for functionalized isothiazoles
5-Chloro-3-methylisothiazole Isothiazole 3-Me, 5-Cl Antitumor activity (IC$_{50}$ = 1–10 µM) Hydrazide derivatives for cancer therapy
3-Chloro-5-methylisothiazole Isothiazole 3-Cl, 5-Me Pharmaceutical intermediate Commercial synthesis (Hairui Chem)
5-Amino-3-methylisothiazole HCl Isothiazole 3-Me, 5-NH$_2$·HCl Organic synthesis intermediate Reduction of 5-nitro precursors
2-Chloro-5-methylthiazole Thiazole 2-Cl, 5-Me Antimicrobial activity Cook-Heilbron synthesis (α-aminonitriles)

Key Observations:

  • Substitution Patterns : 5-Methylthioisothiazole’s 5-SMe group facilitates nucleophilic displacement, unlike 5-chloro analogs (e.g., 5-Chloro-3-methylisothiazole), which require harsh conditions for substitution. This makes 5-methylthio derivatives more versatile in modular synthesis .
  • Biological Activity : 5-Chloro-3-methylisothiazole derivatives exhibit potent antitumor activity against breast and colorectal cancer cell lines (comparable to Cisplatin, IC$_{50}$ ~1–10 µM), whereas 5-methylthioisothiazole itself is primarily a synthetic precursor without direct reported bioactivity .
  • Thiazole vs. Isothiazole : Thiazole derivatives (e.g., 2-Chloro-5-methylthiazole) show broader antimicrobial applications but lack the nucleophilic susceptibility of isothiazoles due to differing electronic environments .

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